molecular formula C13H18O2 B1376436 2-Benzyl-2,3-dimethylbutanoic acid CAS No. 908104-80-3

2-Benzyl-2,3-dimethylbutanoic acid

Cat. No.: B1376436
CAS No.: 908104-80-3
M. Wt: 206.28 g/mol
InChI Key: HHYUSUWCEGGVAG-UHFFFAOYSA-N
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Description

2-Benzyl-2,3-dimethylbutanoic acid is an organic compound with the molecular formula C₁₃H₁₈O₂ It is a carboxylic acid derivative characterized by a benzyl group attached to the second carbon of a 2,3-dimethylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,3-dimethylbutanoic acid typically involves the alkylation of 2,3-dimethylbutanoic acid with benzyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-Benzyl-2,3-dimethylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylbutanoic acid: Lacks the additional methyl groups, resulting in different steric and electronic properties.

    2,3-Dimethylbutanoic acid: Lacks the benzyl group, leading to reduced hydrophobic interactions and different reactivity.

    Benzylacetic acid: Similar structure but with a different carbon backbone, affecting its chemical behavior and applications.

Uniqueness

2-Benzyl-2,3-dimethylbutanoic acid is unique due to the presence of both benzyl and dimethyl groups, which confer distinct steric and electronic properties

Properties

IUPAC Name

2-benzyl-2,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(2)13(3,12(14)15)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYUSUWCEGGVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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